molecular formula C21H30O4 B11825122 (8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B11825122
M. Wt: 346.5 g/mol
InChI Key: BJGVFPBBAUGQPA-MNWLJHKSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Methylation: Addition of methyl groups to achieve the desired substitution pattern.

    Hydroxymethylidene Introduction: Formation of the hydroxymethylidene group through specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Replacement of hydroxyl groups with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO4 (Potassium permanganate).

    Reduction: NaBH4, LiAlH4.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate hydroxyl groups.

Scientific Research Applications

Key Functional Groups

  • Hydroxyl groups (-OH)
  • Ketone group (C=O)
  • Multiple methyl groups (-CH₃)

Chemistry

This compound serves as a precursor for synthesizing other complex organic molecules. Its structural features allow for various chemical reactions such as oxidation and reduction.

Reaction TypeDescription
Oxidation Hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction The compound can be reduced to yield alcohols or other derivatives.
Substitution Introduction of various substituents through substitution reactions.

Biology

In biological research, this compound is studied for its potential role in biochemical pathways. Its interaction with cellular processes can provide insights into metabolic functions and disease mechanisms.

Case Study: Hormonal Activity

Research indicates that compounds with similar structures may exhibit hormonal activity by interacting with steroid receptors. This could lead to potential therapeutic applications in hormone-related disorders.

Medicine

The compound's therapeutic potential is being explored in drug development. Its biological activity suggests possible applications in treating conditions such as inflammation and hormonal imbalances.

Case Study: Anti-inflammatory Properties

Preliminary studies have shown that related compounds exhibit anti-inflammatory effects in vitro. This raises the possibility that the compound could be developed into a treatment for inflammatory diseases.

Industry

In industrial applications, the compound can be utilized in the synthesis of various chemical products and materials. Its unique properties make it valuable for producing specialized chemicals used in pharmaceuticals and agrochemicals.

Potential Targets

  • Steroid receptors
  • Enzymes involved in metabolic processes

Mechanism of Action

The mechanism of action of (8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and hydroxymethylidene moiety play a crucial role in these interactions, facilitating binding and modulation of biological pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to alter signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A well-known steroid with a similar cyclopenta[a]phenanthrene ring system but different functional groups.

    Cortisol: Another steroid with hydroxyl groups at different positions and additional functional groups.

    Testosterone: A steroid hormone with a similar backbone but distinct functional groups.

Uniqueness

The uniqueness of (8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one lies in its specific arrangement of hydroxyl groups and the presence of a hydroxymethylidene group

Biological Activity

The compound known as (8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with significant biological activity. This article aims to provide a comprehensive overview of its biological properties based on diverse research findings and case studies.

Basic Information

  • IUPAC Name: this compound
  • Molecular Formula: C23H32O3
  • Molecular Weight: 346.5 g/mol
  • CAS Number: 564-33-0

Structural Characteristics

The compound features multiple hydroxyl groups and a unique cyclopenta[a]phenanthrene backbone which contributes to its reactivity and interaction with biological systems.

Research indicates that this compound exhibits various biological activities including:

  • Antioxidant Activity: It has been shown to scavenge free radicals effectively.
  • Anti-inflammatory Effects: The compound modulates inflammatory pathways and reduces cytokine production.
  • Hormonal Activity: It interacts with steroid hormone receptors which may influence endocrine functions.

Case Studies

  • Antioxidant Effects
    A study demonstrated that the compound significantly reduced oxidative stress markers in cellular models. The antioxidant capacity was measured using DPPH and ABTS assays showing a dose-dependent response.
  • Anti-inflammatory Properties
    In vitro experiments on macrophage cell lines revealed that treatment with this compound decreased the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
  • Hormonal Modulation
    Research conducted on animal models indicated that the compound influenced testosterone levels and exhibited estrogenic activity. This raises questions about its role in reproductive health and potential applications in hormone replacement therapies.

Data Tables

Activity TypeMethodologyResults
AntioxidantDPPH AssayIC50 = 25 µg/mL
Anti-inflammatoryELISA for CytokinesTNF-alpha reduction by 40% at 50 µM
Hormonal ModulationTestosterone AssayIncreased testosterone levels by 30%

Properties

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-19-9-12(11-22)16(23)8-13(19)4-5-14-15-6-7-21(3,25)20(15,2)10-17(24)18(14)19/h8,11,14-15,17-18,22,24-25H,4-7,9-10H2,1-3H3/t14-,15-,17+,18+,19-,20-,21+/m0/s1

InChI Key

BJGVFPBBAUGQPA-MNWLJHKSSA-N

Isomeric SMILES

C[C@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)C(=CO)C[C@]34C)O)C)O

Canonical SMILES

CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CO)CC34C)O)C)O

Origin of Product

United States

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